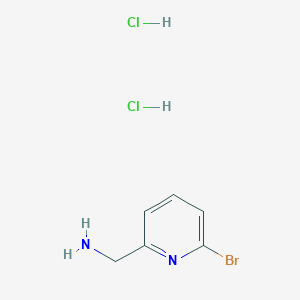
3-bromo-2-chloro-5-(chloromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-chloro-5-(chloromethyl)thiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-5-(chloromethyl)thiophene typically involves halogenation reactionsFor example, starting from 2,4-dibromothiophene, the action of lithium diisopropylamide (LDA) followed by treatment with carbon tetrachloride (C2Cl6) can yield 3-bromo-2-chlorothiophene .
Industrial Production Methods
Industrial production methods for polyhalogenated thiophenes often involve large-scale halogenation reactions using reagents such as N-chlorosuccinimide (NCS), N-iodosuccinimide (NIS), or bromine (Br2). These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-chloro-5-(chloromethyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Oxidation and Reduction: Thiophene derivatives can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) are commonly used.
Nucleophilic Substitution: Reagents like organolithium or Grignard reagents can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
3-bromo-2-chloro-5-(chloromethyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-5-(chloromethyl)thiophene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific compound and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-chlorothiophene: Another polyhalogenated thiophene with similar reactivity.
2-chloro-5-(chloromethyl)thiophene: A closely related compound used in similar applications.
Uniqueness
3-bromo-2-chloro-5-(chloromethyl)thiophene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Properties
CAS No. |
1135148-77-4 |
|---|---|
Molecular Formula |
C5H3BrCl2S |
Molecular Weight |
246 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



